1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-dicarboxamide
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Overview
Description
1-N,1-N,4-N,4-N-Tetraethylpiperazine-1,4-dicarboxamide is an organic compound with a unique structure that includes a piperazine ring substituted with ethyl groups and carboxamide functionalities
Preparation Methods
The synthesis of 1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-dicarboxamide typically involves the reaction of piperazine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-N,1-N,4-N,4-N-Tetraethylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles like halides or alkoxides replace the ethyl groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-N,1-N,4-N,4-N-Tetraethylpiperazine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug delivery systems, where its unique structure may enhance the solubility and bioavailability of active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
1-N,1-N,4-N,4-N-Tetraethylpiperazine-1,4-dicarboxamide can be compared with similar compounds such as:
N,N,N’,N’-Tetramethylethylenediamine: This compound has a similar piperazine ring but with methyl groups instead of ethyl groups. It is commonly used as a ligand in coordination chemistry and as a catalyst in organic reactions.
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: This compound features a phenyl ring instead of a piperazine ring and is used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O2/c1-5-15(6-2)13(19)17-9-11-18(12-10-17)14(20)16(7-3)8-4/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQPNNHLHGFALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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